molecular formula C18H17N3O3 B2486492 N-(4-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899740-62-6

N-(4-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2486492
CAS RN: 899740-62-6
M. Wt: 323.352
InChI Key: AITXEEBHTYGPGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(4-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" often involves multi-step chemical reactions that start from basic aromatic amines or aniline derivatives. For example, the synthesis of 10-methoxy dibenzo[b,h][1,6]naphthyridine carboxylic acid from 3-methoxyaniline represents a new synthetic route, demonstrating the complexity and creativity required in the synthesis of such compounds (Vennila et al., 2020).

Scientific Research Applications

Novel Annulated Products Synthesis

N-(4-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is utilized in the synthesis of novel heterocyclic systems through Hofmann rearrangement and other chemical reactions. This compound's derivatives exhibit pyrrole-type reactivity, highlighting its potential in creating new pharmacophores or materials with unique properties. The transformation of this compound into various heterocyclic systems, such as pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, demonstrates its versatility in organic synthesis (Deady & Devine, 2006).

Ligand Design for Apamin-sensitive Ca2+-activated K+ Channels

Methoxylated derivatives related to this compound have been synthesized and evaluated for their affinity towards apamin-sensitive Ca2+-activated K+ channels. These studies contribute to the development of new therapeutic agents targeting specific ion channels, with potential implications in treating diseases associated with ion channel dysfunction (Graulich et al., 2006).

Anticancer Activity and Molecular Docking Studies

A series of derivatives from this compound have been synthesized and tested against A549 cell line for anticancer activity. These studies also involve molecular docking to understand the interaction of these compounds with the active site of 3-phosphoinositide-dependent kinase-1 (PDK1), offering insights into the design of PDK1 inhibitors for cancer therapy (Vennila et al., 2020).

Development of New Protecting Groups in Organic Synthesis

The compound serves as a precursor in the development of new protecting groups for carboxamide functionalities, demonstrating the compound's utility in synthetic organic chemistry. This application is crucial for the synthesis of complex organic molecules, where selective protection and deprotection steps are essential (Muranaka, Ichikawa, & Matsuda, 2011).

Antibacterial and Antifungal Agent Synthesis

Derivatives of this compound have been synthesized and screened for antibacterial and antifungal activities. These compounds offer a basis for the development of new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Helal et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is a drug, it could interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling and disposing of this compound .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for various uses in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-21-16-13(4-3-9-19-16)10-15(18(21)23)17(22)20-11-12-5-7-14(24-2)8-6-12/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITXEEBHTYGPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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